molecular formula C18H16F3NO3S2 B2378644 3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine CAS No. 2034484-28-9

3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine

Cat. No. B2378644
CAS RN: 2034484-28-9
M. Wt: 415.45
InChI Key: VKWJWYNVPRWZDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 2,3-dihydrobenzofuran moiety is a heterocyclic compound that contains a furan ring (a five-membered ring with oxygen) with two additional hydrogen atoms . The thiazolidine ring is a five-membered ring containing sulfur and nitrogen. The sulfonyl group (-SO2-) is a common functional group in organic chemistry, and the trifluoromethyl group (-CF3) is a substituent derived from methane.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques

    A study by Greig et al. (2001) explores the synthesis of cyclic sulfonamides, including thiazolidine derivatives, through intramolecular Diels-Alder reactions. This method could potentially apply to the synthesis of compounds similar to the one , offering a pathway to explore its chemical properties and applications in medicinal chemistry (Greig, Tozer, & Wright, 2001).

  • Anticancer Potential

    Yılmaz et al. (2015) discuss the synthesis of indapamide derivatives, exhibiting proapoptotic activity against melanoma cell lines. The structural resemblance suggests that modifications on the thiazolidine backbone, as seen in the compound of interest, might harbor anticancer potential, subject to further research (Yılmaz et al., 2015).

Biological and Pharmacological Applications

  • Antimicrobial and Antitubercular Activities

    Kumar et al. (2013) report on thiazole-based sulfonyl derivatives showing significant antibacterial and antifungal activities, including against Mycobacterium tuberculosis. This suggests potential research avenues for the compound in the development of new antimicrobial agents (Kumar, Prasad, & Chandrashekar, 2013).

  • Antioxidant and Antitumor Evaluation

    Gouda and Abu-Hashem (2011) explored thiazolidinone derivatives for antioxidant and antitumor activities, indicating that thiazolidine modifications can significantly impact biological activity, which may extend to the research applications of the compound in focus (Gouda & Abu-Hashem, 2011).

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S2/c19-18(20,21)14-3-1-12(2-4-14)17-22(8-10-26-17)27(23,24)15-5-6-16-13(11-15)7-9-25-16/h1-6,11,17H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJWYNVPRWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine

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